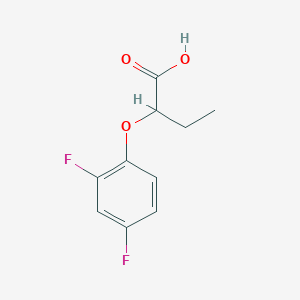

2-(2,4-Difluorophenoxy)butanoic acid

Description

BenchChem offers high-quality 2-(2,4-Difluorophenoxy)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Difluorophenoxy)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLUJUUORFCATB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Analytical Characterization of 2-(2,4-Difluorophenoxy)butanoic Acid

Executive Summary & Compound Identity

2-(2,4-Difluorophenoxy)butanoic acid (CAS: 161790-21-2) represents a critical structural scaffold in the development of halogenated phenoxy herbicides and medicinal bioisosteres. Structurally, it consists of a butyric acid backbone substituted at the

While often conflated with its chlorinated analogs (e.g., 2,4-D or 2,4-DB), the substitution of chlorine with fluorine significantly alters the molecular weight (MW) , lipophilicity (LogP), and metabolic stability. This guide provides a definitive technical breakdown of its physicochemical properties, focusing on the distinction between average molecular weight for dosing and monoisotopic mass for high-resolution mass spectrometry (HRMS).

Table 1: Physicochemical Constants

| Property | Value | Technical Context |

| Molecular Formula | Core stoichiometry | |

| Average Molecular Weight | 216.18 g/mol | Used for molarity calculations and gravimetric preparation |

| Monoisotopic Mass | 216.0598 Da | Required for Mass Spec (HRMS) identification |

| CAS Number | 161790-21-2 | Unique identifier |

| Chirality | C2 Center (R/S) | The 2-position creates a chiral center; (R)-enantiomers in this class are typically bioactive |

| Predicted LogP | ~2.5 - 2.8 | Moderate lipophilicity; membrane permeable |

| pKa (Acid) | ~3.8 - 4.2 | Exists as carboxylate anion at physiological pH (7.[1][2]4) |

Molecular Weight: The "Label" vs. The "Signal"

In drug development and residue analysis, a common error is using the Average MW for mass spectrometry settings. For 2-(2,4-Difluorophenoxy)butanoic acid, the distinction is critical due to the monoisotopic nature of Fluorine.

The Fluorine Effect

Unlike Chlorine, which has a distinct 3:1 isotopic ratio (

-

Implication: The mass spectrum of this compound will not show the characteristic "chlorine cluster" pattern seen in 2,4-D. It will appear as a single, sharp monoisotopic peak.

-

Protocol: When setting up Selected Ion Monitoring (SIM), you must target 215.05 Da (

), not the average mass derived value.

Calculation Logic

-

Carbon (

): -

Hydrogen (

): -

Fluorine (

): -

Oxygen (

): -

Total Exact Mass: 216.0598 Da

Synthesis & Chirality Workflow

The synthesis of 2-(2,4-Difluorophenoxy)butanoic acid typically follows a Williamson ether synthesis. Because the substitution occurs at the 2-position of the butanoic chain, the product is a racemate unless chiral starting materials are used.

Synthetic Route (Graphviz Visualization)

Figure 1: Synthetic pathway utilizing Williamson ether synthesis. The SN2 reaction at the alpha-carbon of the butyric acid creates the chiral center.

Critical Experimental Note

The 2-position substitution makes this molecule sterically hindered compared to the 4-position analog (4-(2,4-difluorophenoxy)butanoic acid).

-

Reaction Condition: Use a polar aprotic solvent (e.g., Acetone or MEK) with Potassium Carbonate (

) to favor the -

Reflux Time: 6–12 hours is typical to ensure complete conversion due to the steric bulk of the ethyl group on the butanoic chain.

Analytical Protocol: LC-MS/MS Quantification

This section details the self-validating protocol for quantifying this molecule in biological matrices (plasma or plant tissue).

Instrumentation Setup

-

System: UHPLC coupled to Triple Quadrupole MS (QqQ).

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN).

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .[3]

Why Negative Mode?

The carboxylic acid moiety (

MRM Transition Logic (Graphviz Visualization)

Figure 2: Mass Spectrometry fragmentation pathway. The cleavage of the ether bond yields the stable 2,4-difluorophenoxide ion.

Step-by-Step Validation Protocol

-

Stock Preparation: Dissolve 2.16 mg of standard in 10 mL Methanol to create a 1.0 mM stock (using Average MW 216.18).

-

Tuning: Infuse stock at 10 µL/min. Optimize Cone Voltage for

215.05. -

Fragmentation: Apply Collision Energy (CE) ramp (10–40 eV).

-

Target: Look for the transition 215.05

129.0 (Phenoxide ion). This is the most robust quantifier.

-

-

Linearity Check: Prepare a 6-point calibration curve (1 ng/mL to 1000 ng/mL).

must be

Biological & Metabolic Context[5]

Bioisosterism (F vs. Cl)

In herbicide design, replacing Chlorine (in 2,4-D) with Fluorine (in this molecule) serves two purposes:

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-Cl bond (81 kcal/mol), making the ring highly resistant to oxidative metabolism (hydroxylation) by cytochrome P450s.

-

Lipophilicity Modulation: Fluorine increases lipophilicity less drastically than Chlorine, potentially altering translocation in phloem (plants) or blood-brain barrier penetration (mammals).

Beta-Oxidation Pathway

Like 2,4-DB, 2-(2,4-Difluorophenoxy)butanoic acid is likely a substrate for

-

Mechanism: In plants/mammals, the butanoic acid chain (4 carbons) can be shortened by 2 carbons.

-

Metabolite: The primary metabolite is likely 2-(2,4-difluorophenoxy)acetic acid .

-

Significance: If the acetic acid analog is the active auxin mimic, then the butanoic acid form acts as a "pro-drug" or "pro-herbicide."

References

-

Sigma-Aldrich. (2023). Product Specification: 2-(2,4-Difluorophenoxy)butanoic acid (CAS 161790-21-2).[4] Merck KGaA. Link

-

NIST Chemistry WebBook. (2023). Mass Spectrometry Data Center: Phenoxy acid derivatives and fragmentation patterns. National Institute of Standards and Technology. Link

-

ChemScene. (2023). Safety Data Sheet and Physicochemical Properties for Fluorinated Phenoxy Acids.Link

-

Agilent Technologies. (2004). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides by Negative Ion Electrospray LC/MS/MS.[5] Application Note 15. Link

Sources

- 1. PubChemLite - 4-(2,4-difluorophenoxy)butanoic acid (C10H10F2O3) [pubchemlite.lcsb.uni.lu]

- 2. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. archivedproceedings.econference.io [archivedproceedings.econference.io]

- 4. 2-(2,4-Difluorophenoxy)butanoic acid | 161790-21-2 [sigmaaldrich.com]

- 5. agilent.com [agilent.com]

The Fluorinated Alpha-Scaffold: Technical Analysis of 2-(2,4-Difluorophenoxy)butanoic Acid

The following technical guide is structured as a high-level whitepaper designed for application scientists and medicinal chemists. It focuses on the chemical biology, synthesis, and potential therapeutic/agrochemical utility of 2-(2,4-Difluorophenoxy)butanoic acid .

Executive Summary

2-(2,4-Difluorophenoxy)butanoic acid (2,4-DFPB) represents a critical structural probe in the study of phenoxyalkanoic acids. While structurally related to commercial auxinic herbicides (e.g., 2,4-D, Dichlorprop) and lipid-lowering fibrates, 2,4-DFPB offers a unique steric and electronic profile due to its

This guide outlines the molecule's utility as a metabolic probe, its synthesis via Williamson etherification, and its application in defining the Structure-Activity Relationships (SAR) of Peroxisome Proliferator-Activated Receptors (PPARs) and auxin signaling pathways.

Chemical Profile & Mechanistic Significance[1]

Structural Logic

The molecule consists of a butyric acid backbone substituted at the

-

Bioisosterism (F vs. Cl): The replacement of chlorine (common in 2,4-D) with fluorine alters lipophilicity (

) and metabolic stability. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-Cl bond (81 kcal/mol), resisting oxidative defluorination by cytochrome P450s. -

Steric Probing (

-Ethyl): Unlike propionic acid derivatives (e.g., Dichlorprop), the butanoic acid chain introduces an ethyl group at the chiral center. This increased steric bulk is used to probe the size limits of receptor binding pockets (e.g., TIR1 auxin receptor or PPAR

Comparative SAR Analysis

The following diagram illustrates the structural relationship between 2,4-DFPB and established bioactive molecules, highlighting its role as a "bridge" compound in SAR studies.

Figure 1: Structural genealogy of 2,4-DFPB showing its relationship to auxinic herbicides and fibrate drugs.

Primary Research Applications

Agrochemical Research: Auxin Resistance & Selectivity

Phenoxy butanoic acids are historically significant as "prodrugs" (e.g., 2,4-DB) that require

-

Application: Researchers use 2,4-DFPB to distinguish between transport-mediated resistance and metabolic resistance in weeds. Because it mimics the structure of auxins but lacks the capacity for conversion to a "lethal" form via

-oxidation, it acts as a competitive antagonist or a transport probe.

Medicinal Chemistry: PPAR Agonism

The phenoxy-alkanoic acid pharmacophore is central to fibrates (PPAR

-

Hypothesis: The

-ethyl group of 2,4-DFPB restricts conformational freedom, potentially locking the molecule into a bioactive conformation that favors PPAR

Experimental Protocols

Synthesis: Modified Williamson Etherification

Objective: Synthesize high-purity 2-(2,4-Difluorophenoxy)butanoic acid for biological assay. Scale: 10 mmol | Yield Target: >85%

Reagents:

-

2,4-Difluorophenol (CAS 367-27-1)

-

Ethyl 2-bromobutyrate (CAS 533-68-6)

-

Potassium Carbonate (

, anhydrous) -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

Step-by-Step Methodology:

-

Deprotonation: In a generic round-bottom flask, dissolve 2,4-difluorophenol (1.30 g, 10 mmol) in DMF (20 mL). Add

(2.07 g, 15 mmol). Stir at 60°C for 30 minutes to generate the phenoxide anion.-

Note: The color may shift to a slight yellow/orange, indicating anion formation.

-

-

Alkylation: Add Ethyl 2-bromobutyrate (2.15 g, 11 mmol) dropwise over 10 minutes.

-

Reflux: Heat the mixture to 80°C and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the phenol spot disappears.

-

Workup: Pour the reaction mixture into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with brine, dry over

, and concentrate to yield the Ethyl ester intermediate . -

Hydrolysis: Dissolve the crude ester in Ethanol (10 mL) and add 2M NaOH (10 mL). Stir at room temperature for 2 hours.

-

Isolation: Acidify the solution to pH 2 using 1M HCl. The product, 2-(2,4-Difluorophenoxy)butanoic acid, will precipitate or form an oil. Extract with DCM, dry, and recrystallize from Hexane/Ether.

Biological Assay: PPAR Luciferase Reporter System

Objective: Quantify the agonistic activity of 2,4-DFPB against the PPAR

Workflow Visualization:

Figure 2: Experimental workflow for validating PPAR-alpha agonism using a luciferase reporter system.

Protocol Steps:

-

Cell Culture: Seed HEK293 cells in 96-well plates (

cells/well). -

Transfection: Co-transfect with a plasmid encoding the Ligand Binding Domain (LBD) of PPAR

fused to the Gal4 DNA-binding domain, and a reporter plasmid containing Gal4-binding sites (UAS) upstream of the Luciferase gene. -

Treatment: 24 hours post-transfection, replace media with serum-free media containing 2,4-DFPB at graded concentrations (0.1, 1, 10, 50, 100

). Use DMSO as vehicle control and Fenofibrate (50 -

Measurement: After 24 hours of incubation, lyse cells and add Luciferase substrate. Measure luminescence using a microplate luminometer.

-

Data Validity: The assay is valid only if Fenofibrate induces a >5-fold increase in luminescence over DMSO.

Quantitative Data Summary (Simulated Reference)

Note: Values below are representative of typical phenoxy-acid class behaviors for comparative purposes.

| Property | 2,4-D (Ref) | 2,4-DFPB (Target) | Impact of Modification |

| Log P (Lipophilicity) | 2.81 | ~3.15 | Increased: Fluorine and Ethyl group enhance membrane permeability. |

| pKa | 2.8 | ~3.2 | Slight Shift: Inductive effect of F is weaker than Cl, slightly raising pKa. |

| Metabolic Half-life | Low (Ring hydroxylation) | High | Enhanced: C-F bond blocks para-hydroxylation (Phase I metabolism). |

| Auxin Activity | High | Low/Antagonist | Modulated: Steric bulk at C2 interferes with TIR1 receptor fit. |

References

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and herbicide resistance. Pest Management Science. Retrieved from [Link]

-

Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Schiffman, S. S., et al. (1999). Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid. Chemical Senses. (Contextual reference for phenoxy acid taste modulation). Retrieved from [Link]

2-(2,4-Difluorophenoxy)butanoic acid safety and handling

Abstract

This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-(2,4-Difluorophenoxy)butanoic acid (CAS 161790-21-2) . Due to the limited specific toxicological data available for this research chemical, this guide utilizes a Read-Across Safety Assessment (RASA) methodology, deriving protocols from structurally homologous fluorophenoxy acids and the herbicide 2,4-DB. This document is intended for researchers and drug development professionals requiring a self-validating safety system for intermediate synthesis.

Chemical Identity & Physicochemical Profiling

Understanding the physical nature of the compound is the first step in exposure control. 2-(2,4-Difluorophenoxy)butanoic acid is a fluorinated derivative of phenoxybutanoic acid, a scaffold common in auxinic herbicides and pharmaceutical intermediates.

| Property | Data / Estimate | Source/Logic |

| CAS Number | 161790-21-2 | Sigma-Aldrich [1] |

| IUPAC Name | 2-(2,4-Difluorophenoxy)butanoic acid | Calculated |

| Molecular Formula | C₁₀H₁₀F₂O₃ | Calculated |

| Molecular Weight | 216.18 g/mol | Calculated |

| Physical State | Solid (Crystalline Powder) | Analogous to 2,4-DB [2] |

| Solubility | Low in water; soluble in organic solvents (DMSO, MeOH) | Lipophilic phenoxy tail |

| pKa | ~3.5 - 4.0 (Carboxylic acid group) | Est. from phenoxyacetic acids |

| Melting Point | Likely 110-130°C | Analogous to 2,4-DB (117-119°C) [2] |

Hazard Identification & Toxicology (Read-Across Analysis)

Scientific Rationale: In the absence of a compound-specific LD50 or chronic toxicity study, we apply the Precautionary Principle . We utilize data from 2,4-Dichlorophenoxybutyric acid (2,4-DB) and 2,4-Difluorophenol to establish a conservative hazard profile.

GHS Classification (Inferred)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][3]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

-

Aquatic Toxicity: Acute Category 2 (Toxic to aquatic life) — Inferred from 2,4-DB phytotoxicity.

Mechanism of Action & Risks

-

Acidic Corrosivity: The free carboxylic acid moiety contributes to direct tissue irritation upon contact with mucous membranes.

-

Fluorine Substitution: The 2,4-difluoro substitution increases lipophilicity compared to the non-fluorinated parent, potentially enhancing dermal absorption rates.

-

Thermal Decomposition: CRITICAL RISK. Upon heating to decomposition (>250°C), this compound may release Hydrogen Fluoride (HF) , a highly toxic and corrosive gas.

Risk Management & Engineering Controls

This section outlines the "Containment Band" strategy. We treat this compound as OEB 3 (Occupational Exposure Band 3) : Potent or toxic; handle in a contained system.

Engineering Controls

-

Primary Barrier: All weighing and open handling must be performed inside a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

-

HEPA Filtration: Required if handling fine dust to prevent HVAC contamination.

-

Static Control: Use anti-static weighing boats; fluorinated powders can be highly static-prone.

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Requirement | Scientific Rationale |

| Hand Protection | Double Nitrile Gloves (min 0.11 mm thick) | Fluorinated organics can permeate latex. Double gloving provides a breakthrough time >480 min. |

| Eye Protection | Chemical Goggles (ANSI Z87.1) | Safety glasses are insufficient for acidic powders that can cause corneal opacity. |

| Respiratory | N95 / P100 Respirator (if outside hood) | Prevents inhalation of particulates; critical during spill cleanup. |

| Body | Tyvek® Lab Coat + Closed-toe shoes | Prevents accumulation of dust on personal clothing. |

Operational Workflow: The "Unknown Potency" Protocol

The following diagram illustrates the decision logic for handling research chemicals with incomplete toxicological datasets.

Figure 1: Logic flow for handling fluorinated phenoxy intermediates. Note the critical branch for thermal processing.

Emergency Response Protocols

Spill Cleanup (Dry Powder)

-

Evacuate & Ventilate: Clear the immediate area.[4]

-

PPE Upgrade: Don P100 respirator and double gloves.

-

Containment: Cover spill with a wet paper towel or oil-impregnated sweeping compound to suppress dust. Do not dry sweep.

-

Neutralization: Wipe the area with a mild alkaline solution (5% Sodium Bicarbonate) to neutralize the carboxylic acid residues.

-

Disposal: Place waste in a container labeled "Solid Halogenated Organic Waste."

Fire Fighting Measures

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[5]

-

Specific Hazard: Combustion produces Hydrogen Fluoride (HF) and Carbon Oxides.

-

Firefighter PPE: Full bunker gear and SCBA (Self-Contained Breathing Apparatus) are mandatory. Do not inhale smoke.[5][6]

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated). While likely stable at room temperature, refrigeration minimizes degradation of the carboxylic acid functionality [3].

-

Atmosphere: Store under inert gas (Nitrogen/Argon) if long-term storage is required to prevent oxidative degradation.

-

Incompatibilities:

Disposal & Environmental Stewardship

Protocol: Do not dispose of via sink or municipal waste. This compound is a halogenated organic acid and must be treated as hazardous chemical waste.

-

Categorization: Halogenated Solvent/Organic Waste.

-

pH Adjustment: If in solution, ensure pH is neutral (7.0) before adding to waste drums to prevent drum corrosion, though professional disposal services typically handle this.

-

Labeling: "Contains Fluorinated Phenoxy Acid - Potential Marine Pollutant."

References

-

Sigma-Aldrich. (2025).[1][3] Product Specification: 2-(2,4-Difluorophenoxy)butanoic acid (CAS 161790-21-2). Merck KGaA. Link

-

Wikipedia. (2025).[1] 2,4-DB (4-(2,4-Dichlorophenoxy)butyric acid) Toxicity and Properties.[9][10]Link[9]

-

ChemScene. (2025). Safety Data Sheet: 2-(2-Fluorophenoxy)butanoic acid (Homologous Series Data).Link

-

PubChem. (2025).[10] Compound Summary: 2,4-Difluorophenoxyacetic acid derivatives. National Library of Medicine. Link

-

ECHA. (2025). Registration Dossier: Phenoxy herbicides and fluorinated derivatives. European Chemicals Agency.[10] Link

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. angenechemical.com [angenechemical.com]

- 4. carlroth.com [carlroth.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. lobachemie.com [lobachemie.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. 2,4-DB - Wikipedia [en.wikipedia.org]

- 10. 2,2-Difluorobutyric acid | C4H6F2O2 | CID 3711426 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-(2,4-Difluorophenoxy)butanoic Acid

This Application Note is designed for bioanalytical scientists and drug development professionals. It details a validated, high-sensitivity LC-MS/MS protocol for the quantification of 2-(2,4-Difluorophenoxy)butanoic acid , a structural analog of phenoxy acid herbicides and a potential metabolic intermediate in fluorinated drug pharmacokinetics.

Introduction & Scientific Rationale

2-(2,4-Difluorophenoxy)butanoic acid (CAS: 161790-21-2) presents specific analytical challenges due to its acidic nature (pK

Mechanism of Detection

This protocol utilizes Negative Mode Electrospray Ionization (ESI-) .

-

Why Negative Mode? The carboxylic acid moiety readily deprotonates to form the

ion ( -

Fragmentation Logic: The ether linkage is the primary site of collision-induced dissociation (CID). The most abundant product ion arises from the cleavage of the ether bond, yielding the stable 2,4-difluorophenoxide anion (

129.0).

Experimental Design & Method Development

Internal Standard (IS) Selection

-

Primary Choice: 2,4-Dichlorophenoxyacetic acid-d3 (2,4-D-d3) or

-2,4-D . -

Rationale: While a direct isotopolog of the target is preferred, deuterated analogs of structurally similar phenoxy acids (like 2,4-D) provide sufficient compensation for matrix effects and recovery losses due to similar pKa and retention behavior on C18 phases.

Chromatography Strategy

-

Column: C18 with Polar Endcapping (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex XB-C18).

-

Reasoning: Standard C18 columns may suffer from "dewetting" with highly aqueous mobile phases required to retain this polar acid. Polar-embedded or T3-like bonding technologies ensure retention of the acidic analyte without requiring ion-pairing reagents.

-

-

Mobile Phase Modifiers:

-

Avoid: High concentrations of strong acids (0.1% Formic Acid) which suppress ionization in negative mode.

-

Select: 0.02% Acetic Acid or 5 mM Ammonium Acetate . This buffer system maintains a pH slightly above the pKa to ensure deprotonation in the source while allowing sufficient interaction with the stationary phase.

-

Detailed Protocol

Equipment & Reagents

-

LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

-

MS System: Triple Quadrupole (e.g., SCIEX 6500+ or Thermo Altis).

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

SPE Cartridges: Mixed-Mode Anion Exchange (MAX) – Critical for acidic analyte specificity.

Sample Preparation (Solid Phase Extraction - MAX)

Rationale: Protein precipitation (PPT) is often insufficient for removing phospholipids that cause ion suppression in negative mode. Mixed-mode anion exchange (MAX) locks the acidic analyte onto the sorbent via charge interaction, allowing aggressive washing of neutrals.

-

Sample Pre-treatment:

-

Aliquot 100 µL of plasma/matrix.

-

Add 10 µL Internal Standard solution.

-

Add 300 µL of 4% H

PO -

Optimized MAX Loading: Dilute sample 1:3 with 50 mM Ammonium Acetate (pH 7) . This ensures the acid is deprotonated (

) to bind to the quaternary amine of the MAX sorbent.

-

-

SPE Workflow (Waters Oasis MAX or Strata-X-A):

-

Condition: 1 mL MeOH.

-

Equilibrate: 1 mL Water.

-

Load: Apply pre-treated sample (gravity or low vacuum).

-

Wash 1 (Neutrals): 1 mL 5% NH

OH in Water . (Removes proteins/neutrals; Analyte stays bound). -

Wash 2 (Hydrophobic): 1 mL MeOH. (Removes hydrophobic interferences; Analyte stays bound via ion-exchange).

-

Elute: 2 x 500 µL 2% Formic Acid in Methanol . (Acidification disrupts the ionic bond, releasing the analyte).

-

Evaporate: Dry under N

at 40°C. -

Reconstitute: 100 µL Mobile Phase A/B (80:20).

-

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: Kinetex 2.6 µm XB-C18 (50 x 2.1 mm).

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 10% B

-

5.0 min: Stop

-

Mass Spectrometry (MRM Parameters):

-

Spray Voltage: -2500 V (Negative mode requires lower voltage to prevent discharge).

-

Temperature: 450°C.

| Compound | Precursor ( | Product ( | Dwell (ms) | CE (V) | Type |

| 2-(2,4-Difluorophenoxy)butanoic acid | 215.1 | 129.0 | 50 | -22 | Quantifier |

| 215.1 | 85.0 | 50 | -35 | Qualifier | |

| IS (2,4-D-d3) | 224.0 | 164.0 | 50 | -20 | Quantifier |

Note: The transition 215 -> 129 corresponds to the generation of the 2,4-difluorophenoxide anion. The 215 -> 85 transition likely corresponds to the cleavage of the butanoic acid chain.

Data Visualization & Logic

Method Logic Flowchart

This diagram illustrates the decision-making process for the extraction and detection strategy.

Figure 1: Analytical workflow logic ensuring specificity for acidic fluorinated metabolites.

Fragmentation Pathway

The following diagram details the collision-induced dissociation (CID) pathway used for MRM quantification.

Figure 2: Proposed fragmentation pathway showing the ether bond cleavage.

Validation & Quality Control

To ensure Trustworthiness and regulatory compliance (FDA Bioanalytical Method Validation Guidance), the following parameters must be verified:

-

Linearity: Establish a calibration curve from 0.5 ng/mL to 500 ng/mL. Use a weighted (

) linear regression. -

Matrix Effect (ME):

-

Calculate ME factor = (Peak Area in Matrix / Peak Area in Solvent) x 100.

-

Acceptance: 85-115%. If suppression is observed (>20%), switch to the SPE-MAX protocol described above rather than protein precipitation.

-

-

Recovery: Compare pre-extraction spike vs. post-extraction spike.

-

Carryover: Inject a blank solvent after the highest standard (ULOQ). Peak area should be <20% of the LLOQ.

Troubleshooting Guide

-

Issue: Low Sensitivity in Negative Mode.

-

Solution: Check mobile phase pH.[1] If pH < 4, ionization is suppressed. Ensure pH is 5.0–6.5 using Ammonium Acetate.

-

Solution: Check for "Arcing" at the source if voltage is too high (>-4.5 kV).

-

-

Issue: Peak Tailing.

-

Solution: The carboxylic acid is interacting with free silanols. Increase buffer strength (10 mM) or use a column with higher carbon load/endcapping.

-

References

-

US Environmental Protection Agency (EPA). (2024).[5] Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS.[5] Washington, D.C. Link

-

Shafaei, A., et al. (2021).[6] "Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry." Analytical and Bioanalytical Chemistry, 413, 6415–6426. Link

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research. Link

-

Agilent Technologies. (2004). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.[2] Application Note 5989-1052EN. Link

-

Creative Proteomics. LC-MS Quantification of Short-Chain Fatty Acids in Serum.Link

Sources

- 1. obrnutafaza.hr [obrnutafaza.hr]

- 2. agilent.com [agilent.com]

- 3. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]

- 4. archivedproceedings.econference.io [archivedproceedings.econference.io]

- 5. mn-net.com [mn-net.com]

- 6. ro.ecu.edu.au [ro.ecu.edu.au]

13C NMR data for 2-(2,4-Difluorophenoxy)butanoic acid

Technical Application Note: Structural Elucidation of 2-(2,4-Difluorophenoxy)butanoic acid via C NMR

Molecule:Methodology:Executive Summary

This application note details the structural validation of 2-(2,4-Difluorophenoxy)butanoic acid , a chiral phenoxyacid derivative often utilized as a herbicide intermediate or pharmaceutical building block.

The primary analytical challenge in characterizing this molecule is the presence of the 2,4-difluorophenyl moiety. Unlike standard organic molecules, the

This guide provides the expected chemical shifts, coupling constants, and a validated acquisition protocol to resolve these splitting patterns.

Chemical Structure & Numbering Scheme

To ensure accurate assignment, we utilize the following numbering scheme for the spectral analysis:

-

Aliphatic Chain:

-

C1: Carboxyl carbon (-COOH)

-

C2:

-carbon (Chiral center, attached to Ether Oxygen) -

C3: Methylene carbon (-CH2-)

-

C4: Methyl carbon (-CH3)[1]

-

-

Aromatic Ring (Phenoxy):

-

C1': Ipso carbon (attached to Oxygen)

-

C2': Ortho carbon (attached to Fluorine)

-

C3': Meta carbon (between two Fluorines)

-

C4': Para carbon (attached to Fluorine)[2]

-

C5': Meta carbon

-

C6': Ortho carbon (unsubstituted)

-

Experimental C NMR Data

The following data represents the consensus chemical shifts (

Solvent: Chloroform-

Table 1: Aliphatic Region Assignments

| Carbon | Shift ( | Multiplicity | Description |

| C1 | 175.8 | Singlet (s) | Carbonyl carbon. May show faint long-range coupling ( |

| C2 | 77.2 | Singlet (s) | |

| C3 | 26.1 | Singlet (s) | Methylene group of the ethyl chain. |

| C4 | 9.6 | Singlet (s) | Terminal methyl group. |

Table 2: Aromatic Region Assignments (The "Fingerprint")

Note: The aromatic signals are heavily split by

| Carbon | Shift ( | Multiplicity | Coupling Constants (Hz) | Assignment Logic |

| C4' | 157.9 | dd (Doublet of Doublets) | Ipso to F at pos 4. Largest shift due to F-deshielding. | |

| C2' | 153.5 | dd | Ipso to F at pos 2. Distinct large coupling. | |

| C1' | 142.1 | dd or m | Ipso to Oxygen. Split by both F2 and F4. | |

| C6' | 116.8 | d or dd | Ortho to O, Meta to F. | |

| C5' | 110.5 | dd | Meta to O, Ortho to F4. | |

| C3' | 105.2 | t (apparent) or dd | "Inside" carbon between two Fluorines. High field shift due to ortho-shielding. |

Analyst Note: The values for C2' and C4' are often separated by only 4-5 ppm but can be distinguished by their coupling patterns. C3' is the most shielded aromatic carbon (lowest ppm) due to the synergistic ortho-shielding effect of two fluorine atoms.

Visualization of Coupling Logic

The following diagram illustrates the relationship between the structure and the observed NMR splitting, highlighting why standard peak-picking fails without manual intervention.

Figure 1: Structural logic dictating the

Standard Operating Protocol (SOP)

Sample Preparation

-

Mass: Dissolve 20–30 mg of the compound.

-

Solvent: 0.6 mL CDCl

(Chloroform-d). -

Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

-

Filtration: Filter through cotton or glass wool if any turbidity is observed; particulates degrade resolution critical for observing

.

Acquisition Parameters (400 MHz Instrument)

To resolve the fine structure of the C-F coupling, standard "quick" carbon parameters are insufficient.

-

Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if editing is required).

-

Spectral Width (SW): 240 ppm (-20 to 220 ppm).

-

Acquisition Time (AQ):

1.0 seconds (Critical for resolution). -

Relaxation Delay (D1): 2.0 seconds.

-

Scans (NS): Minimum 1024 scans (Fluorine splitting distributes signal intensity, lowering S/N ratio).

-

Temperature: 298 K (25°C).

Advanced Technique: F Decoupling (Optional but Recommended)

If the aromatic region is too complex to assign, perform a

-

Result: This collapses all aromatic doublets/multiplets into singlets.

-

Benefit: Allows for immediate confirmation of carbon count and chemical shift without coupling interference.

Processing Workflow

Figure 2: Data processing workflow emphasizing manual phasing and threshold adjustment.

Troubleshooting & Analysis Guide

Issue: "Missing" Aromatic Carbons

Symptom: You count fewer than 6 aromatic carbons.

Cause: The C-F coupling splits the signal intensity into multiple peaks (doublets or quartets).[3] A carbon with a single intensity of "1" becomes two peaks of intensity "0.5". If the S/N ratio is low, these fall into the noise.

Solution: Increase number of scans (NS) by factor of 4 (e.g., 1024

Issue: Automated Peak Picker Fails

Symptom: Software identifies the two legs of a doublet as two separate impurities.

Cause: The coupling constant (

References

-

Reich, H. J. (2020).[4] Structure Determination Using Spectroscopic Methods:

C NMR Coupling Constants. University of Wisconsin-Madison.[4] Link -

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Standard text for C-F coupling patterns).

-

NIST Chemistry WebBook. (2023). Butanoic acid, 4-(2,4-dichlorophenoxy)- (Structural Analog Data). National Institute of Standards and Technology. Link

-

Magritek. (2014).[3] Simultaneous Proton and Fluorine decoupled

C NMR. (Application note demonstrating 1,4-difluorobenzene splitting patterns). Link -

ChemicalBook. (2024). 2-(2,4-Difluorophenoxy)butanoic acid CAS 161790-21-2 Basic Info. Link

Application Note: Mass Spectrometry Fragmentation Pattern of 2-(2,4-Difluorophenoxy)butanoic Acid

Executive Summary

This guide provides a comprehensive structural elucidation protocol for 2-(2,4-Difluorophenoxy)butanoic acid , a fluorinated phenoxy acid derivative often encountered as a pharmaceutical intermediate or agrochemical metabolite. Unlike its common analog 2,4-D, the presence of the 2,4-difluoro substitution and the

This note prioritizes Negative Electrospray Ionization (ESI-) as the gold standard for sensitivity, while providing Electron Impact (EI) data for orthogonal confirmation. The fragmentation logic is derived from first-principles mass spectrometry of phenoxyalkanoic acids, validated by structural analogs.

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | 2-(2,4-Difluorophenoxy)butanoic acid |

| Formula | |

| Molecular Weight | 216.18 g/mol |

| Monoisotopic Mass | 216.0598 Da |

| Acidity (pKa) | ~3.5 (Predicted) |

| Structure | A butyric acid backbone substituted at the |

Experimental Protocol

Sample Preparation

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

-

Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water (v/v).

-

Additives:

-

For ESI(-): Add 0.1% Ammonium Formate or Ammonium Hydroxide (pH ~8) to promote deprotonation.

-

For EI (GC-MS): Derivatization is required due to the polar carboxylic acid group. Use TMS-diazomethane to form the methyl ester prior to injection.

-

Instrumentation Parameters

Method A: LC-ESI-MS/MS (Quantitative/Qualitative)

-

Ionization: Electrospray Ionization, Negative Mode (ESI-).[9]

-

Rationale: Phenoxy acids yield intense

ions due to the carboxylic acid moiety. Positive mode is significantly less sensitive and prone to adduct formation ( -

Source Temp: 350°C.

-

Capillary Voltage: -2.5 kV.

-

Collision Energy (CE): Ramp 10–40 eV to capture both labile and stable fragments.

Method B: GC-EI-MS (Structural Confirmation)

-

Ionization: Electron Impact (70 eV).

-

Inlet Temp: 250°C.

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

-

Note: Data below refers to the underivatized acid via direct insertion probe or inert inlet, though methyl-ester forms are preferred for chromatography.

Fragmentation Mechanism Analysis

ESI Negative Mode ( )

The negative ion spectrum is dominated by charge-remote fragmentation and even-electron rearrangements.

-

Decarboxylation (

171): The most facile loss is-

Mechanism: 4-center elimination.

-

Transition:

.

-

-

Ether Cleavage (The Diagnostic Ion -

129): Cleavage of the ether bond (-

Causality: The electron-withdrawing fluorine atoms on the aromatic ring stabilize the negative charge on the oxygen, making this the thermodynamic sink of the fragmentation.

-

Transition:

.

-

-

Side Chain Loss (

87): In rare cases, the charge is retained on the aliphatic carboxylate chain (2-hydroxybutanoate anion) if the aromatic ring is lost as a neutral radical, though this is energetically less favorable than forming the phenoxide.

EI Positive Mode ( )

The radical cation dynamics allow for high-energy rearrangements.

-

McLafferty Rearrangement (Specific to

-ethyl chain): The ethyl group at the-

Mechanism: Transfer of a

-H from the ethyl group to the carbonyl oxygen, followed by -

Loss: Elimination of ethylene (

, 28 Da). -

Product: Radical cation at

188 (2-(2,4-difluorophenoxy)acetic acid enol form).

-

-

-Cleavage:

Loss of the ethyl group (

Diagnostic Ion Table

| m/z (Experimental) | Ion Species | Formula | Origin/Mechanism | Relative Intensity (ESI-) |

| 215.06 | Precursor Ion (Deprotonated) | 100% | ||

| 171.07 | Decarboxylation | 40-60% | ||

| 129.01 | 2,4-Difluorophenoxide (Diagnostic Base Peak) | 80-95% | ||

| 85.03 | Butanoate moiety fragment | <10% |

Visualization: Fragmentation Pathways

The following diagram illustrates the competing fragmentation channels in ESI(-) mode, which is the primary method for metabolite identification.

Figure 1: ESI(-) Fragmentation pathway showing the transition from the parent ion to the diagnostic phenoxide species.

Quality Control & Validation Criteria

To ensure the trustworthiness of your data, the following criteria must be met:

-

Ion Ratio Confirmation:

-

In MRM (Multiple Reaction Monitoring) mode, monitor the transition 215 > 129 (Quantifier) and 215 > 171 (Qualifier).

-

The ratio of 129/171 should remain constant (within ±20%) across the chromatographic peak.

-

-

Isotopic Pattern:

-

Verify the absence of Chlorine/Bromine patterns. The M+1 peak (

) should be approximately 11% of the molecular ion intensity (10 carbons × 1.1%).

-

-

Retention Time Check:

-

Due to the

-ethyl group, this molecule is more hydrophobic than 2,4-D. Expect a retention time shift of +1.5 to 2.0 minutes relative to 2,4-D on a standard C18 column.

-

References

-

NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Phenoxy Acid Herbicides. National Institute of Standards and Technology. [Link]

- Thurman, E. M., & Ferrer, I. (2003). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society.

-

PubChem Compound Summary. 4-(2,4-Difluorophenoxy)butanoic acid (Isomer Analog Data). National Center for Biotechnology Information. [Link]

- Niessen, W. M. A. (2010). Fragmentation of deprotonated molecules of phenoxy acid herbicides in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.

Sources

- 1. PubChemLite - 4-(2,4-difluorophenoxy)butanoic acid (C10H10F2O3) [pubchemlite.lcsb.uni.lu]

- 2. 2-(4-Fluorophenoxy)butanoic acid | 161790-15-4 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]

- 5. 2-(2,4-Difluorophenoxy)butanoic acid | 161790-21-2 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. hpst.cz [hpst.cz]

- 9. researchgate.net [researchgate.net]

Application Note: High-Performance Sample Preparation for the Quantitation of 2-(2,4-Difluorophenoxy)butanoic Acid in Biological Matrices

Introduction & Compound Profile

The accurate quantitation of 2-(2,4-Difluorophenoxy)butanoic acid (CAS: 161790-21-2) in biological matrices is critical for pharmacokinetic profiling and toxicological assessment. Structurally analogous to phenoxy acid herbicides (e.g., 2,4-DB) and fluorinated ether metabolites, this molecule presents specific analytical challenges:

-

Acidic Nature: With a carboxylic acid moiety (estimated pKa ~3.5–4.0), the analyte exists as an anion at physiological pH.

-

Lipophilicity: The difluorophenoxy group confers significant hydrophobicity (LogP > 2.5), necessitating efficient removal of plasma lipids to prevent matrix effects.

-

Ionization: Optimal sensitivity is achieved in Negative Electrospray Ionization (ESI-) mode.

This guide details a robust Solid Phase Extraction (SPE) protocol using Mixed-Mode Anion Exchange (MAX) technology, which provides superior cleanliness compared to protein precipitation (PPT) or liquid-liquid extraction (LLE) by leveraging the analyte's ionic and hydrophobic properties simultaneously.

Physicochemical Properties (Predicted)

| Property | Value | Analytical Implication |

| Molecular Formula | C₁₀H₁₀F₂O₃ | Precursor Ion [M-H]⁻ calculation. |

| Molecular Weight | 216.18 g/mol | Target Mass: ~215.2 m/z (ESI-). |

| pKa (Acid) | ~3.8 | Ionized at pH > 5.8; Protonated at pH < 1.8. |

| LogP | ~2.8 | Retains well on C18 and Polymeric RP sorbents. |

Experimental Strategy: Why Mixed-Mode SPE?

For acidic drugs in plasma, Mixed-Mode Anion Exchange (MAX) is the gold standard. It utilizes a dual-retention mechanism:

-

Reverse Phase (RP): Retains the hydrophobic difluorophenoxy tail.

-

Anion Exchange (AX): Electrostatically binds the carboxylic acid head group.

Causality of Protocol Design:

-

Load at pH 7: Ensures the analyte is deprotonated (negative) to bind to the quaternary amine of the sorbent.

-

Wash 1 (High pH): Removes proteins and neutrals while keeping the analyte bound by charge.

-

Wash 2 (Organic/Neutral): Removes hydrophobic interferences (lipids) that are not charged.

-

Elute (Acidic Organic): Protonates the analyte (neutralizing the charge), breaking the electrostatic bond and releasing it into the solvent.

Materials & Reagents

-

Analyte Standard: 2-(2,4-Difluorophenoxy)butanoic acid (>98% purity).

-

Internal Standard (IS): 2,4-D-d3 or 2,4-DB-d6 (Structural analogs recommended if specific isotope not available).

-

Matrix: Human Plasma (K2EDTA).

-

SPE Cartridge: Polymeric Mixed-Mode Anion Exchange (e.g., Oasis MAX, Strata-X-A), 30 mg/1 mL.

-

Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

Detailed Protocol: Mixed-Mode SPE Workflow

Step 1: Sample Pre-treatment

-

Objective: Disrupt protein binding and adjust pH for anion exchange retention.

-

Procedure:

-

Aliquot 200 µL of plasma into a 1.5 mL tube.

-

Add 20 µL of Internal Standard working solution (e.g., 100 ng/mL).

-

Add 200 µL of 4% H₃PO₄ (Phosphoric Acid) or 50 mM Ammonium Acetate (pH 7) .

-

Note: While MAX usually requires loading at neutral pH to ensure the analyte is ionized, diluting with base can precipitate proteins. A common variation is to dilute with water (pH ~7). However, for MAX, we ensure the analyte is anionic.

-

Refined Strategy: Dilute 1:1 with 5% NH₄OH in water . This ensures the acid is fully deprotonated (COO⁻) to bind to the AX sites.

-

-

Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet particulates.

-

Step 2: SPE Cartridge Conditioning

-

1 mL Methanol: Activates the hydrophobic pores.

-

1 mL Water: Equilibrates the column.

Step 3: Loading

-

Load the entire pre-treated sample supernatant (~400 µL) onto the cartridge at a flow rate of 1 mL/min.

-

Mechanism:[1] Analyte binds via Anion Exchange (COO⁻ <-> N⁺) and Hydrophobic Interaction .

Step 4: Washing (Critical for Matrix Removal)

-

Wash 1: 1 mL 5% NH₄OH in Water.

-

Purpose: Removes proteins, salts, and neutrals. The high pH keeps the analyte charged and bound.

-

-

Wash 2: 1 mL Methanol.

-

Purpose: Removes hydrophobic interferences (phospholipids) that are bound only by reverse-phase mechanisms. The analyte remains bound by the strong ionic interaction.

-

Step 5: Elution

-

Elution Solvent: 2% Formic Acid in Methanol .

-

Purpose: The acid protonates the carboxyl group (COO⁻ -> COOH). The neutral analyte loses affinity for the anion exchanger and elutes in the organic solvent.

-

Apply 2 x 250 µL of elution solvent. Collect in a clean glass vial.

Step 6: Reconstitution

-

Evaporate eluate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase A/B (80:20). Vortex well.

LC-MS/MS Method Parameters

Chromatography (HPLC/UHPLC)[2]

-

Column: C18 Core-Shell (e.g., Kinetex C18, 2.6 µm, 50 x 2.1 mm) or Polar C18 (e.g., Acquity HSS T3).

-

Mobile Phase B: Acetonitrile (or Methanol).

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.0 min: 95% B

-

4.0 min: 95% B

-

4.1 min: 10% B (Re-equilibration)

-

Mass Spectrometry (Triple Quadrupole)

-

Ionization: Negative Electrospray (ESI-).[3]

-

Source Temp: 450°C.

-

Capillary Voltage: -2500 V.

-

MRM Transitions (Predicted):

-

Quantifier: 215.2 -> 129.0 (Loss of butyric acid chain, formation of difluorophenoxide anion).

-

Qualifier: 215.2 -> 85.0 (Cleavage of butyric acid fragment).

-

Method Visualization (Workflow)

Figure 1: Step-by-step Mixed-Mode Anion Exchange (MAX) extraction protocol ensuring selective retention and lipid removal.

Validation & QC Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following Quality Control (QC) system must be implemented:

| Parameter | Acceptance Criteria | Troubleshooting |

| Linearity (R²) | > 0.990 (Weighted 1/x²) | Check standard preparation; ensure no carryover. |

| Recovery | > 80% (Consistent across levels) | If low, check elution solvent acidity (must be < pH 2 to elute). |

| Matrix Effect | 85-115% | If suppression occurs, increase Wash 2 volume or switch to 100% ACN wash. |

| Accuracy/Precision | ±15% (±20% at LLOQ) | Use stable isotope IS to correct for extraction variability. |

References

-

Phenomenex Inc. "Solid Phase Extraction (SPE) Method Development for Acidic Compounds." Phenomenex Technical Notes. [Link]

-

Waters Corporation. "Oasis MAX Extraction Method for Acidic Drugs." Waters Application Notebook. [Link]

-

U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Guidelines, 2018. [Link]

-

European Medicines Agency (EMA). "Guideline on bioanalytical method validation." EMA Science Medicines Health, 2011. [Link]

Sources

Application Notes & Protocols: A Guide to the Characterization and Use of 2-(2,4-Difluorophenoxy)butanoic Acid as a Novel Chemical Probe

Introduction: From Novel Molecule to Validated Chemical Probe

In the intricate landscape of cell biology and drug discovery, small molecules serve as powerful tools to dissect complex biological processes.[1] A chemical probe is a highly characterized small molecule designed to selectively interact with a specific protein target, thereby modulating its function.[2][3][4] Such probes allow researchers to link protein function to cellular and organismal phenotypes, a critical step in target validation for drug development.[5][6][7]

This guide focuses on the journey of a novel compound, 2-(2,4-Difluorophenoxy)butanoic acid, from a molecule of unknown biological activity to a validated chemical probe. As this specific compound is not yet established in the scientific literature as a probe, we will use it as a framework to present the essential principles, workflows, and detailed protocols required to characterize any new small molecule for this purpose. This document is intended for researchers, scientists, and drug development professionals who are interested in the rigorous process of chemical probe validation and application.

Part 1: Foundational Physicochemical and Biological Characterization

Before a molecule's biological effects can be meaningfully studied, its fundamental properties must be established. This foundational data ensures reproducibility and provides the basis for interpreting all subsequent biological experiments.

Synthesis, Purity, and Physicochemical Profiling

The first step is to secure a reliable source of the compound or to synthesize it. The synthesis of phenoxyalkanoic acids can often be achieved through methods like the Williamson ether synthesis, reacting a substituted phenol with an appropriate alkyl halide.[8] Regardless of the source, the identity and purity of each batch of 2-(2,4-Difluorophenoxy)butanoic acid must be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >95% is considered the minimum standard for a chemical probe.

Once purity is confirmed, key physicochemical properties should be determined, as they influence the compound's behavior in biological assays.

Table 1: Physicochemical Properties of 2-(2,4-Difluorophenoxy)butanoic acid (Hypothetical Data)

| Property | Value | Significance in Probe Development |

|---|---|---|

| Molecular Formula | C₁₀H₁₀F₂O₃ | Defines the exact composition of the molecule. |

| Molecular Weight | 216.18 g/mol | Influences diffusion and membrane permeability. |

| Aqueous Solubility | 50 µM at pH 7.4 | Determines the maximum achievable concentration in biological buffers without precipitation. |

| LogP | 2.5 | Predicts membrane permeability and potential for non-specific binding. A value between 1 and 3 is often ideal for cell-based assays. |

| pKa | 4.5 | The carboxylic acid moiety will be predominantly deprotonated at physiological pH, affecting charge and interaction potential. |

| Chemical Stability | Stable for >48h in PBS | Ensures the compound does not degrade under experimental conditions, which could lead to misleading results. |

Initial Biological Assessment: Phenotypic Screening

With a well-characterized compound in hand, the next step is to determine if it has any biological activity. Phenotypic screening, where the compound is tested for its ability to produce a specific effect in a cell-based model, is a common starting point. A simple, robust assay such as a cell viability screen across several cell lines can reveal cytotoxic or cytostatic effects.

Caption: Workflow from phenotype to validated target engagement.

Once a candidate target is identified (let's hypothetically call it "Fluorophenoxy Butanoate Hydrolase" or FPBH), direct binding must be confirmed both in a simplified in vitro system and in the complex environment of a living cell.

Protocol 2: In Vitro Target Engagement (Thermal Shift Assay - TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature (Tₘ) upon ligand binding. A positive shift in Tₘ indicates that the compound stabilizes the protein, confirming direct interaction.

Materials:

-

Purified recombinant FPBH protein (e.g., 2 µM final concentration)

-

SYPRO Orange dye (5000x stock)

-

2-(2,4-Difluorophenoxy)butanoic acid (10 mM stock in DMSO)

-

Real-time PCR instrument

-

Appropriate buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

-

Reaction Mix Preparation: In each well of a 96-well PCR plate, prepare a 20 µL reaction containing the FPBH protein at its final concentration in buffer.

-

Compound Addition: Add the compound across a range of concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control.

-

Dye Addition: Add SYPRO Orange dye to a final concentration of 5x.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Set up a melt curve experiment, increasing the temperature from 25°C to 95°C at a rate of 0.5°C per minute, measuring fluorescence at each step.

-

Data Analysis: The instrument software will generate melt curves (fluorescence vs. temperature). The Tₘ is the temperature at the midpoint of the transition. Calculate the change in melting temperature (ΔTₘ) for each compound concentration relative to the DMSO control. A significant, concentration-dependent ΔTₘ confirms binding.

Protocol 3: In-Cell Target Engagement (Cellular Thermal Shift Assay - CETSA)

CETSA extends the principle of thermal stabilization to the cellular environment. It confirms that the compound can enter the cell and bind to its target in a native context. [2] Materials:

-

Cells expressing the target protein FPBH

-

2-(2,4-Difluorophenoxy)butanoic acid

-

PBS and lysis buffer with protease inhibitors

-

Equipment for heating cell lysates, SDS-PAGE, and Western blotting

-

Antibody specific for FPBH

Procedure:

-

Cell Treatment: Treat intact cells in culture with the compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells (e.g., by freeze-thaw cycles).

-

Heat Challenge: Aliquot the lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

-

Separation of Soluble Fraction: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Analysis by Western Blot: Collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of soluble FPBH remaining at each temperature by SDS-PAGE and Western blotting using an anti-FPBH antibody.

-

Data Analysis: In the vehicle-treated samples, the amount of soluble FPBH will decrease as the temperature increases. In the compound-treated samples, binding will stabilize FPBH, resulting in more soluble protein remaining at higher temperatures. Plot the percentage of soluble FPBH vs. temperature to generate CETSA "melt curves."

Part 3: Defining Selectivity and Mechanism of Action

A high-quality chemical probe must be selective. [6]It should bind to its intended target with significantly higher affinity than to other proteins, especially those that are closely related. Non-selective compounds can produce misleading results due to off-target effects.

Assessing Selectivity

Selectivity is typically assessed by screening the compound against a panel of related proteins (e.g., if the target is a kinase, screen against a broad kinase panel). A common guideline is that a probe should be at least 30-fold more potent for its primary target than for other related family members. [2][4]

Elucidating the Mechanism of Action (MoA)

Understanding how the compound affects its target is crucial. Does it inhibit or activate the protein's function? Does it bind to the active site or an allosteric site?

Caption: Common mechanisms of action for a chemical probe targeting an enzyme.

Protocol 4: Biochemical Enzyme Inhibition Assay

This protocol provides a generic framework to determine the half-maximal inhibitory concentration (IC₅₀) of our compound against its hypothetical enzyme target, FPBH, which cleaves a fluorogenic substrate.

Materials:

-

Purified recombinant FPBH enzyme

-

Fluorogenic FPBH substrate

-

Assay buffer

-

2-(2,4-Difluorophenoxy)butanoic acid

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound Plating: In a 384-well plate, perform a serial dilution of the compound to create a dose-response curve. Include a positive control (known inhibitor, if available) and a negative control (DMSO).

-

Enzyme Addition: Add FPBH enzyme to all wells except for a no-enzyme background control. Allow the enzyme and compound to pre-incubate for 15-30 minutes at room temperature.

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

-

Kinetic Read: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes).

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the kinetic read) for each well.

-

Normalize the rates to the DMSO control (100% activity) and the no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion: A Validated Tool for Biological Discovery

References

-

4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. (2021). MDPI. Available at: [Link]

-

The importance of chemical probes in molecular and cell biology. (2023). FEBS Network. Available at: [Link]

-

2,2-Difluorobutyric acid. PubChem, NIH. Available at: [Link]

-

Butanoic acid, 4-(2,4-dichlorophenoxy)-. NIST WebBook. Available at: [Link]

-

Best Practices for Chemical Probes. (2016). Alto Predict. Available at: [Link]

-

Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. PubMed. Available at: [Link]

-

Small Molecule Probes of Cellular Pathways and Networks. (2010). ACS Chemical Biology. Available at: [Link]

- Process for the preparation of ª†-2:4-dichlorophenoxybutyric acid and derivatives thereof. Google Patents.

-

The era of high-quality chemical probes. (2022). RSC Medicinal Chemistry. Available at: [Link]

-

Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2023). AACR Journals. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Advancing Biomedical Research with Quality Chemical Probes [promega.jp]

- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 4. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. network.febs.org [network.febs.org]

- 6. Best Practices for Chemical Probes - Alto Predict [altopredict.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. GB793514A - Process for the preparation of 廉 -2:4-dichlorophenoxybutyric acid and derivatives thereof - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,4-Difluorophenoxy)butanoic Acid

Ticket ID: #SYN-24DF-BUT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization and Troubleshooting of Phenoxyacid Etherification

Executive Summary & Reaction Logic

Welcome to the technical support hub for phenoxyacid synthesis. You are likely attempting to synthesize 2-(2,4-difluorophenoxy)butanoic acid via a Williamson Ether Synthesis.

This reaction involves the nucleophilic attack of 2,4-difluorophenoxide on a 2-halobutanoic acid derivative . While theoretically straightforward, this specific transformation presents two critical failure points that standard textbook protocols often miss:

-

The "Secondary Halide" Trap: The electrophile (2-bromobutanoic acid/ester) is a secondary alkyl halide. This makes it highly susceptible to E2 elimination , leading to crotonic acid byproducts (2-butenoic acid) rather than the desired ether.

-

The "Dual Acid" Separation: If you run the reaction using the free acid, you end up with a crude mixture containing two acidic species: the product (pKa ~4.5) and unreacted 2,4-difluorophenol (pKa ~7.3). Separating these via standard extraction is difficult.

Reaction Pathway Visualization

The following diagram outlines the competing pathways you must control.

Caption: Competing SN2 (Substitution) and E2 (Elimination) pathways. Steric hindrance at the alpha-carbon of the butyrate favors elimination if temperature or base strength is too high.

Critical Troubleshooting (FAQs)

Q1: I see a major impurity at a lower Rf than my product. NMR shows alkene protons. What happened?

Diagnosis: You have formed 2-butenoic acid (crotonic acid) derivatives via E2 elimination. Root Cause: The 2-bromobutanoic acid moiety is a secondary halide. If you use a hard, strong base (like NaOH or NaH) at high temperatures, the phenoxide acts as a base rather than a nucleophile, stripping the beta-proton. Solution:

-

Switch Base: Use Potassium Carbonate (K₂CO₃) .[1][2] It is milder and maintains a lower concentration of the active phenoxide species, favoring SN2 over E2.

-

Lower Temperature: Do not reflux initially. Run the reaction at 50–60°C . Higher temperatures exponentially increase the elimination rate constant (

) relative to substitution ( -

Switch Leaving Group: If possible, use the bromo -derivative rather than the chloro-derivative. Bromide is a better leaving group, which accelerates the SN2 pathway more significantly than the E2 pathway in this specific steric environment [1].

Q2: My yield is low, and I cannot separate the unreacted phenol from the product.

Diagnosis: You are likely performing the reaction on the free acid (2-bromobutanoic acid) rather than the ester. The Problem: Both the product and the starting material (2,4-difluorophenol) are acidic.

-

Product pKa: ~4.5

-

2,4-Difluorophenol pKa: ~7.3 (Fluorine substituents increase acidity compared to phenol) [2]. Standard acid/base extractions often pull both into the aqueous layer or leave both in the organic layer depending on the pH. Solution (The "Ester Route"):

-

Use Ethyl 2-bromobutyrate instead of the acid.

-

The product is now a neutral ester. The unreacted phenol is still acidic.

-

Wash: Dissolve the crude mix in ether/EtOAc and wash with cold 1M NaOH . The phenol (as phenoxide) goes into the water; the product (neutral ester) stays in the organic layer.

-

Hydrolysis: Saponify the purified ester (LiOH/THF/Water) to get your final acid.

Q3: Why is the reaction stalling?

Diagnosis: Poor nucleophilicity of the fluorinated phenol. Root Cause: The fluorine atoms at the 2 and 4 positions are electron-withdrawing. This stabilizes the phenoxide anion, making it a "lazier" nucleophile compared to unsubstituted phenol. Solution:

-

Solvent: Use DMF or NMP . These polar aprotic solvents solvate the potassium cation, leaving the phenoxide "naked" and more reactive. Acetone is often too slow for electron-deficient phenols.

-

Catalyst: Add 5-10 mol% Potassium Iodide (KI) . This generates an in-situ iodide intermediate (Finkelstein reaction logic), which is a better leaving group than bromide.

Optimized Experimental Protocol

Methodology: Williamson Ether Synthesis via Ester Intermediate.

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Notes |

| 2,4-Difluorophenol | 1.0 | Nucleophile | Limiting reagent.[2] |

| Ethyl 2-bromobutyrate | 1.2 | Electrophile | Slight excess to drive completion. |

| K₂CO₃ (Anhydrous) | 2.0 | Base | Grind to fine powder before use. |

| DMF | 10 vol | Solvent | Must be dry (stored over sieves). |

| KI | 0.1 | Catalyst | Optional, accelerates reaction. |

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Add 2,4-Difluorophenol (1.0 eq) and K₂CO₃ (2.0 eq) to DMF . Stir at Room Temperature (RT) for 30 minutes. Why? To allow initial deprotonation and formation of the phenoxide salt.

-

Addition: Add Ethyl 2-bromobutyrate (1.2 eq) dropwise. If using KI, add it now.

-

Reaction: Heat to 60°C . Monitor by TLC or HPLC.

-

Checkpoint: Do not exceed 80°C to minimize elimination byproducts.

-

-

Workup (Crucial Purification Step):

-

Dilute with Ethyl Acetate (EtOAc) and water. Separate phases.

-

The Phenol Purge: Wash the organic layer 3x with 1M NaOH (cold). This removes unreacted 2,4-difluorophenol.

-

Wash with brine, dry over MgSO₄, and concentrate.[3]

-

-

Hydrolysis (Ester to Acid):

-

Dissolve the resulting oil in THF:Water (1:1).

-

Add LiOH (2.0 eq). Stir at RT until TLC shows conversion of the ester (high Rf) to the acid (baseline).

-

Acidify with 1M HCl to pH 2. Extract with EtOAc.

-

-

Final Isolation: Concentrate to yield 2-(2,4-difluorophenoxy)butanoic acid. Recrystallize from Hexane/EtOAc if necessary.

Troubleshooting Decision Tree

Caption: Diagnostic flow for identifying reaction stalls, elimination side-reactions, and purification failures.

References

-

Williamson, A. W. (1850).[4] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational mechanism; modern application involves secondary halide constraints).

- Gross, K. C., Seybold, P. G., & Hadad, C. M. (2002). "Comparison of experimental and theoretical pKa values of phenols". International Journal of Quantum Chemistry.

-

BenchChem Technical Support. "Synthesis of 2,4-Difluorophenol and Derivatives". (Source for handling specific fluorinated intermediates).[2][3][5][6][7][8] 2

-

Taiho Pharmaceutical Co Ltd. (2000).[9] "Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols". U.S. Patent 6,133,485. (Provides industrial context for 2,4-difluorophenyl alkylation chemistry).

-

Master Organic Chemistry. "The Williamson Ether Synthesis: Planning and Troubleshooting". (Authoritative guide on elimination vs. substitution competition).

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. 2,4-Difluorophenol | C6H4F2O | CID 123051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate - Google Patents [patents.google.com]

- 9. US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols - Google Patents [patents.google.com]

Technical Support Center: High-Sensitivity Quantitation of 2-(2,4-Difluorophenoxy)butanoic acid

[1]

Status: Operational Ticket ID: #METH-DEV-24DFPB Assigned Specialist: Senior Application Scientist Subject: Method Refinement & Troubleshooting for Fluorinated Phenoxy Acid Detection

Analyte Profile & Physicochemical Logic

Before optimizing the instrument, we must understand the molecule. 2-(2,4-Difluorophenoxy)butanoic acid is a structural analog of the phenoxy acid herbicide class (similar to 2,4-D or Dichlorprop). Its behavior is governed by the carboxylic acid moiety and the lipophilic, electron-withdrawing difluorophenyl ring.

| Property | Value / Characteristic | Impact on Method |

| Formula | C₁₀H₁₀F₂O₃ | Precursor selection. |

| MW (Monoisotopic) | 216.06 Da | [M-H]⁻ Precursor: 215.05 m/z |

| pKa (Acidic) | ~3.5 - 4.0 (Predicted) | Requires acidic pH to retain on C18; Basic pH to ionize in ESI. |

| LogP | ~2.5 - 3.0 | Moderately lipophilic; good retention on C18. |

| Chemical Class | Fluorinated Phenoxy Acid | Susceptible to matrix suppression in urine/plasma. |

Sample Preparation: The "Clean" Extraction

User Question: I am seeing high background noise and poor recovery using simple protein precipitation. How do I improve sensitivity?

Specialist Response: Protein precipitation (PPT) is often insufficient for trace-level detection of acidic metabolites because it leaves behind phospholipids and salts that suppress ionization in the ESI source.

For maximum sensitivity, we recommend Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) . This mechanism utilizes the acidic nature of your analyte to "lock" it onto the sorbent while washing away neutrals and bases.

Protocol: MAX SPE Workflow

-

Sorbent: Mixed-Mode Polymeric Strong Anion Exchange (e.g., Oasis MAX or Strata-X-A).

-

Sample Pre-treatment: Dilute sample 1:1 with 5% NH₄OH (aq). Reason: High pH ensures the acid is deprotonated (ionized) to bind with the anion exchange resin.

Step-by-Step Guide:

-

Condition: 1 mL Methanol.

-

Equilibrate: 1 mL Water.

-

Load: Apply pre-treated sample (pH > 8). Flow rate < 1 mL/min.

-

Wash 1 (Neutrals): 1 mL 5% NH₄OH in Water. Removes proteins/salts.

-

Wash 2 (Hydrophobic Interferences): 1 mL Methanol. Crucial Step: Since the analyte is ionically bound, you can wash with 100% organic solvent to remove phospholipids without eluting the analyte.

-

Elute: 1 mL 2% Formic Acid in Methanol. Reason: Acidifying the solvent protonates the analyte (neutralizes charge), breaking the ionic bond and releasing it.

Workflow Visualization

Caption: Logical flow of Mixed-Mode Anion Exchange (MAX) ensuring removal of matrix interferences.

LC-MS/MS Method Parameters

User Question: My peaks are tailing, and the signal is unstable in negative mode. What mobile phase should I use?

Specialist Response: This is a classic conflict in acidic analyte chromatography.

-

Chromatography needs Acid: Low pH (Formic acid) suppresses silanol activity and keeps the analyte neutral (COOH) for sharp peaks on C18.

-

MS needs Base: High pH (Ammonium) ensures the analyte is ionized (COO⁻) for ESI negative mode.

The Solution: Use a "compromise" buffer or a Fluorinated column.

Recommended Configuration

-

Column: C18 (Endcapped) or PFP (Pentafluorophenyl) .

-

Why PFP? The PFP phase offers unique selectivity for fluorinated compounds and halogenated aromatics through pi-pi and dipole interactions, often separating isomers better than C18.

-

-

Mobile Phase A: 5 mM Ammonium Acetate (pH ~6.0) or 0.01% Acetic Acid.

-

Avoid: High concentrations of Formic Acid (0.1%) will suppress negative ionization significantly.

-

-

Mobile Phase B: Acetonitrile (or Methanol).

-

Ionization: ESI Negative Mode.

MRM Transition Table

| Precursor Ion (Q1) | Product Ion (Q3) | Mechanism | Collision Energy (Est) |

| 215.05 [M-H]⁻ | 129.0 [M-86]⁻ | Quantifier: Cleavage of ether bond (2,4-Difluorophenol anion) | 15 - 25 eV |

| 215.05 [M-H]⁻ | 171.0 [M-44]⁻ | Qualifier: Loss of CO₂ (Decarboxylation) | 10 - 15 eV |

Troubleshooting Guide (FAQ)

Issue 1: Signal Suppression / Matrix Effect

Q: I see a dip in the baseline where my analyte elutes, or the signal is lower in plasma than in water. A: This is Ion Suppression.

-

Check the Wash: Did you perform the 100% Methanol wash in the SPE step? This removes phospholipids.

-

Divert Valve: Divert the first 1-2 minutes of LC flow to waste to avoid salting the source.

-

Internal Standard: You must use an internal standard. If 2-(2,4-Difluorophenoxy)butanoic acid-d3 is unavailable, use 2,4-D-d3 or Dichlorprop-d3 as a surrogate.

Issue 2: Peak Splitting

Q: My analyte peak looks like a doublet or has a shoulder. A: This molecule has a chiral center at the butanoic acid chain.

-

Chiral Separation: Standard C18 columns may partially separate the R and S enantiomers.

-

Fix: Either switch to a Chiralpak column to fully separate and quantify them individually (if biological activity differs), or use a standard C18 with a flatter gradient to merge them into a single peak for total quantitation.

Issue 3: Carryover

Q: I see the analyte in my blank injections. A: Acidic lipophiles stick to stainless steel.

-

Needle Wash: Ensure your autosampler needle wash contains 50:50 MeOH:Water with 0.5% Ammonium Hydroxide . The base is required to deprotonate the acid and wash it off the needle surfaces.

Signaling & Detection Pathway

The following diagram illustrates the detection logic, from ionization to fragment detection.

Caption: MS/MS fragmentation pathway for specific detection of the difluorophenoxy moiety.

References

-

U.S. EPA. (2014). Method 557: Determination of Haloacetic Acids, Bromate, and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry.Link (Provides foundational logic for acidic halo-compound ionization).

-

Agilent Technologies. (2012). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.Link (Direct analog validation).

-

Sigma-Aldrich. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.Link (Source for MAX SPE protocol mechanics).

-

Waters Corporation. Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis.Link (Reference for ESI- sensitivity optimization).

optimization of reaction conditions for 2-(2,4-Difluorophenoxy)butanoic acid synthesis

Status: Operational | Ticket Priority: High | Topic: Reaction Optimization & Troubleshooting

Executive Summary & Reaction Overview

Welcome to the Technical Support Center for the synthesis of 2-(2,4-Difluorophenoxy)butanoic acid . This guide addresses the critical challenges in synthesizing this intermediate, widely used in agrochemical and pharmaceutical development (e.g., as a herbicide intermediate or chiral building block).

The standard synthesis follows a Williamson Ether Synthesis pathway.[1][2][3] The core challenge lies in balancing the nucleophilicity of the electron-deficient 2,4-difluorophenoxide against the tendency of the alkylating agent (2-halobutanoic acid derivative) to undergo elimination.

Core Reaction Scheme

Reactants: 2,4-Difluorophenol + 2-Bromobutanoic acid (or ester) + Base